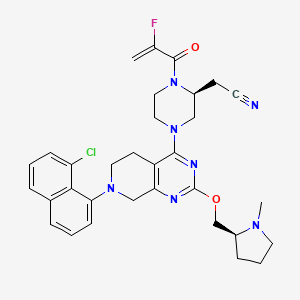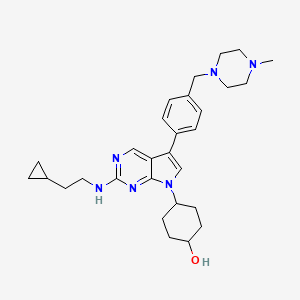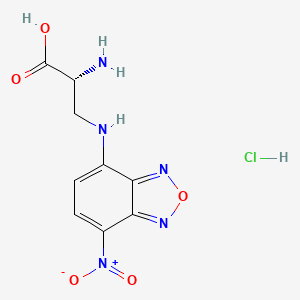
NADA-グリーン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NADA-green, also known as 3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine hydrochloride, is a fluorescent D-amino acid. This compound is primarily used for labeling peptidoglycans in live bacteria. It is incorporated into bacterial cell walls during synthesis, resulting in strong peripheral and septal labeling of diverse bacterial cell populations without affecting their growth rate .
科学的研究の応用
NADA-green has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying peptidoglycan synthesis and bacterial growth.
Biology: Employed in fluorescence microscopy to label bacterial cell walls and study cell division.
Medicine: Utilized in the development of diagnostic tools for bacterial infections.
Industry: Applied in the production of fluorescent dyes and probes for various industrial applications .
作用機序
- Primary Targets : NADA-green is efficiently incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis .
- Resulting Changes : By covalently binding to the peptidoglycan layer, NADA-green allows specific probing of bacterial growth with minimal perturbation .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
NADA-green plays a significant role in biochemical reactions, particularly in the biosynthesis of peptidoglycan in various bacterial species . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature. Given its incorporation into peptidoglycan, it likely interacts with enzymes involved in peptidoglycan synthesis.
Cellular Effects
NADA-green influences cell function by allowing the probing of bacterial growth . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism based on the available information. Its incorporation into peptidoglycan may indirectly influence these processes by affecting cell wall structure and function.
Molecular Mechanism
NADA-green exerts its effects at the molecular level by being incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis . This likely involves binding interactions with enzymes involved in peptidoglycan synthesis. The exact mechanism of action, including any enzyme inhibition or activation and changes in gene expression, is not specified in the available literature.
Metabolic Pathways
NADA-green is involved in the metabolic pathway of peptidoglycan biosynthesis . It likely interacts with enzymes involved in this pathway. The effects of NADA-green on metabolic flux or metabolite levels are not specified in the available literature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NADA-green involves the incorporation of a fluorescent moiety into a D-amino acid. The specific synthetic route typically includes the following steps:
Formation of the benzoxadiazole ring: This involves the reaction of appropriate starting materials to form the benzoxadiazole ring structure.
Attachment of the nitro group: A nitro group is introduced to the benzoxadiazole ring to enhance its fluorescent properties.
Coupling with D-alanine: The benzoxadiazole derivative is then coupled with D-alanine to form the final product, NADA-green
Industrial Production Methods
Industrial production of NADA-green follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the benzoxadiazole intermediate are synthesized.
Optimization of reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized for large-scale production.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels
化学反応の分析
Types of Reactions
NADA-green undergoes several types of chemical reactions, including:
Oxidation: The nitro group in NADA-green can undergo oxidation reactions under specific conditions.
Reduction: The nitro group can also be reduced to an amino group using reducing agents.
Substitution: The benzoxadiazole ring can undergo substitution reactions where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions
Major Products
類似化合物との比較
Similar Compounds
HADA (7-hydroxycoumarin-3-carboxylic acid): Another fluorescent D-amino acid used for labeling peptidoglycans.
TADA (7-diethylaminocoumarin-3-carboxylic acid): Similar to HADA but with different fluorescent properties.
FDAA (fluorescent D-amino acids): A general class of compounds including NADA-green, HADA, and TADA
Uniqueness
NADA-green is unique due to its specific excitation and emission wavelengths (450 nm and 555 nm, respectively), which provide strong fluorescence signals. This makes it particularly useful for fluorescence microscopy and other imaging techniques. Additionally, its incorporation into bacterial cell walls without affecting growth rate sets it apart from other fluorescent probes .
特性
IUPAC Name |
(2R)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H/t4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFVSANWNYYLLB-PGMHMLKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)
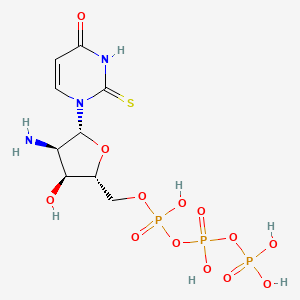


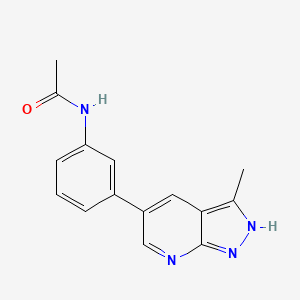
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)
